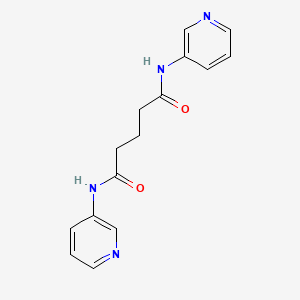
NN'-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE is a compound that features two pyridine rings attached to a pentanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE typically involves the reaction of pyridine derivatives with pentanediamide precursors. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production methods for NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient catalysts to increase yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, to exert their effects. The compound’s pyridine rings play a crucial role in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(PYRIDIN-3-YL)-1H-IMIDAZO[4,5-F][1,10]PHENANTHROLINE: This compound also features pyridine rings and is used in coordination chemistry.
1,3-BIS(3,5-DIPYRID-3-YLPHENYL)BENZENE: Another compound with multiple pyridine rings, used in materials science.
Uniqueness
NN’-BIS(PYRIDIN-3-YL)PENTANEDIAMIDE is unique due to its pentanediamide backbone, which provides additional flexibility and potential for forming diverse chemical structures. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N,N'-dipyridin-3-ylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(18-12-4-2-8-16-10-12)6-1-7-15(21)19-13-5-3-9-17-11-13/h2-5,8-11H,1,6-7H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWONMVWUFTWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]tetrazole](/img/structure/B5647094.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5647101.png)
![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyrrolidin-2-one](/img/structure/B5647109.png)
![5-[(4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5647131.png)
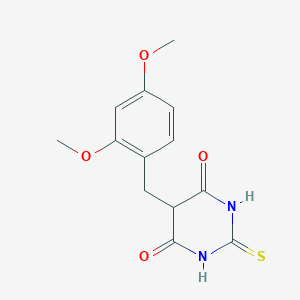
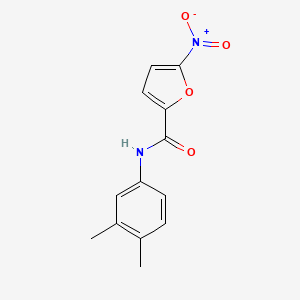
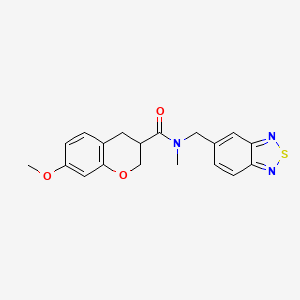
![4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B5647153.png)
![4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether](/img/structure/B5647161.png)
![9-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647184.png)
![2-(dimethylamino)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5647191.png)
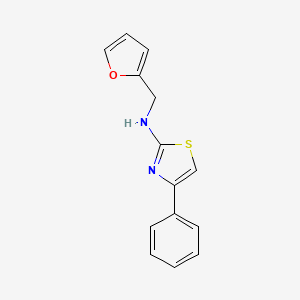
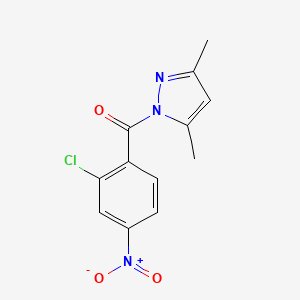
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5647206.png)
